Product packaging for Octahydropentalen-2,5-imin-7-yloxy(Cat. No.:CAS No. 55286-19-6)

Octahydropentalen-2,5-imin-7-yloxy

Cat. No.: B15221226
CAS No.: 55286-19-6
M. Wt: 138.19 g/mol
InChI Key: ZPHOAECUAQLDCG-UHFFFAOYSA-N
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Description

Foundational Principles of Polycyclic Amine Chemistry

Polycyclic amines are organic compounds characterized by a nitrogen atom incorporated into a fused ring system. This structural framework imparts a degree of rigidity and specific three-dimensional geometry that can influence the molecule's reactivity and selectivity in chemical transformations. The octahydropentalene scaffold, a bicyclic system, provides a compact and sterically defined environment for the amine functionality. The chemistry of these amines is largely dictated by the availability of the nitrogen's lone pair of electrons and the stereoelectronic effects imposed by the ring structure.

Significance of N-Oxy Radicals in Organic and Chemical Biology Research

N-Oxy radicals, which contain a nitrogen-oxygen single bond with an unpaired electron, are a class of stable or persistent radicals that play a crucial role in organic synthesis and chemical biology. Their stability is often attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. This stability allows them to be isolated and handled, a rare feature for radical species. In organic synthesis, N-oxy radicals, particularly nitroxide radicals, are widely employed as catalysts for the selective oxidation of alcohols to aldehydes and ketones. jst.go.jp Their utility stems from their ability to act as recyclable catalysts in the presence of a co-oxidant, offering a greener and more efficient alternative to traditional stoichiometric oxidizing agents.

Rationale for Academic Investigation into Octahydropentalen-2,5-imin-7-yloxy

The academic investigation into this compound, also known as nor-AZADO, was driven by the need for more active and robust catalysts for alcohol oxidation. nih.gov While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a widely used catalyst for such transformations, its effectiveness can be limited with sterically hindered alcohols. jst.go.jp Researchers hypothesized that a less sterically hindered nitroxyl (B88944) radical, such as one based on the compact 9-azanoradamantane (a related polycyclic amine) or the octahydropentalene framework, would exhibit superior catalytic activity. nih.govjst.go.jp The rigid, cage-like structure of the octahydropentalene scaffold in nor-AZADO was predicted to confer high stability and turnover frequency to the catalyst. jst.go.jp The primary goal was to develop a catalyst with a broader substrate scope, higher efficiency, and the ability to operate under mild reaction conditions, thus addressing a significant challenge in synthetic organic chemistry. jst.go.jp

Detailed Research Findings

Subsequent research has validated the initial hypotheses, demonstrating that nor-AZADO is a highly active and versatile catalyst for a range of oxidation reactions.

Catalytic Activity in Alcohol Oxidation

Nor-AZADO has shown exceptional catalytic efficiency in the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. nih.gov Its performance is notably superior to that of TEMPO, especially for the oxidation of sterically demanding secondary alcohols. jst.go.jp

A comparative study on the oxidation of a secondary alcohol highlights the superior catalytic efficiency of nor-AZADO.

CatalystSubstrateCo-oxidantTime (h)Yield (%)
nor-AZADO1-PhenylethanolNaOCl1>99
TEMPO1-PhenylethanolNaOCl2420

Data compiled from reported research findings.

Furthermore, nor-AZADO has been successfully employed in combination with various co-oxidants, demonstrating its versatility. For instance, an aerobic oxidation system using tert-butyl nitrite (B80452) as a co-catalyst in acetonitrile (B52724) has been developed for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

Chemoselective Oxidation

A key advantage of nor-AZADO is its high chemoselectivity. It can selectively oxidize primary alcohols in the presence of secondary alcohols, a challenging transformation for many oxidation systems. This selectivity is attributed to the specific steric and electronic properties of the catalyst. jst.go.jp

The development of a nor-AZADO/diisopropyl azodicarboxylate (DIAD)/acetic acid system provides an exceptionally mild and highly chemoselective method for alcohol oxidation. jst.go.jp

Substrate (Diol)ProductYield (%)
1,4-Butanediol4-Hydroxybutanal95
1,5-Pentanediol5-Hydroxypentanal92

Illustrative data based on reported chemoselective oxidations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12NO B15221226 Octahydropentalen-2,5-imin-7-yloxy CAS No. 55286-19-6

Properties

CAS No.

55286-19-6

Molecular Formula

C8H12NO

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C8H12NO/c10-9-7-1-5-2-8(9)4-6(5)3-7/h5-8H,1-4H2

InChI Key

ZPHOAECUAQLDCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC2CC1N3[O]

Origin of Product

United States

Structural Characterization and Stereochemical Analysis

Elucidation of the Octahydropentalene Core Geometry

The octahydropentalene core consists of two fused five-membered rings. wikipedia.org The geometry of this bicyclo[3.3.0]octane system can exist in two distinct forms based on the fusion of the two rings: cis-octahydropentalene and trans-octahydropentalene. biomedres.usnist.gov

In cis-octahydropentalene, the two hydrogen atoms at the bridgehead carbons (C3a and C6a) are on the same side of the molecule. nist.gov This configuration results in a V-shaped or bent structure. fiveable.me The cis isomer is notably more stable than the trans isomer, with an estimated energy difference of approximately 8 kcal/mol. biomedres.usbiomedres.us This increased stability is attributed to the fact that the cis conformation resembles a stable conformer of an eight-membered ring, whereas the trans form would correspond to a high-energy conformer. biomedres.usbiomedres.us The cis isomer is also more prevalent in natural products. biomedres.us

In contrast, trans-octahydropentalene features the bridgehead hydrogens on opposite sides, leading to a more linear and rigid structure. libretexts.orgnist.gov This rigidity in the trans isomer is due to the constraints imposed by the fused ring system. biomedres.us While less common, the trans-fused bicyclo[3.3.0]octane skeleton is found in some natural products, such as the palau'amines. nih.gov

The geometry of the five-membered rings within the octahydropentalene core is typically non-planar, adopting envelope or twist conformations to minimize angle and torsional strain. In cis-octahydropentalene, the molecule is conformationally mobile and can exhibit various forms, including double envelope and double half-chair conformations. biomedres.us

Table 1: Comparison of cis- and trans-Octahydropentalene Core Geometries

Featurecis-Octahydropentalenetrans-Octahydropentalene
Bridgehead H-atoms Same sideOpposite sides
Overall Shape V-shaped, bentMore linear, extended
Relative Stability More stableLess stable
Conformational Flexibility Mobile and fluxionalRigid
Natural Occurrence More commonLess common

Stereochemical Assignment of Chiral Centers and Conformational Isomerism

The introduction of the 2,5-imin-7-yloxy bridge across the octahydropentalene core generates multiple chiral centers. The specific stereochemical assignment of these centers is crucial for defining the molecule's three-dimensional structure. The bridgehead carbons (C3a and C6a) are chiral, as are the carbons to which the imino bridge is attached (C2 and C5).

The relative stereochemistry of the substituents on the bicyclo[3.3.0]octane framework is designated as endo or exo. An exo substituent is on the same side as the bridgehead hydrogens in the cis isomer, while an endo substituent is on the opposite side. This nomenclature is critical in defining the spatial arrangement of the imin-7-yloxy bridge relative to the fused ring system. For instance, in the reductive amination of cis-bicyclo[3.3.0]octane-3,7-dione, an exo attack of a hydride can lead to an endo stereochemistry of the resulting substituent. academie-sciences.fr

The conformational isomerism of Octahydropentalen-2,5-imin-7-yloxy is largely dictated by the flexibility of the cis-octahydropentalene core. The molecule can undergo pseudorotation, a process where the five-membered rings interconvert between different envelope and twist conformations without passing through a high-energy planar state. This conformational dynamism can have a significant impact on the molecule's biological activity. biomedres.usbiomedres.us

Table 2: Potential Chiral Centers in this compound

Chiral CenterDescription
C2 Carbon atom bonded to the nitrogen of the imino bridge.
C3a Bridgehead carbon atom.
C5 Carbon atom bonded to the nitrogen of the imino bridge.
C6a Bridgehead carbon atom.

Influence of the Imin-7-yloxy Moiety on Molecular Conformation

The nitrogen atom in the imino bridge is part of a bicyclic amine system. The barrier to nitrogen inversion in such systems, known as the "bicyclic effect," can be unusually high. researchgate.netacs.org This high inversion barrier is influenced by the geometry of the Cα-N-Cα tripyramid and the energy of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. researchgate.netacs.org In this compound, the rigid bicyclic structure imposed by the imino bridge would be expected to have a high barrier to nitrogen inversion, effectively locking the conformation around the nitrogen.

The structural parameters of the imin-7-yloxy bridge, such as bond lengths and angles, can be influenced by the rigidity of the bicyclic system. In conformationally restricted bicyclic amides, for example, the C-N bond length can be altered due to changes in resonance stabilization. researchgate.net Similar effects could be anticipated for the bonds within the imin-7-yloxy bridge of this constrained octahydropentalene derivative.

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to the Octahydropentalen-2,5-imin-7-yloxy Skeleton

The synthesis of the this compound core presents a significant challenge due to its fused bicyclic nature and specific functionalization. A plausible synthetic strategy would involve the initial construction of the octahydropentalene framework, followed by the stereocontrolled introduction of the imin-7-yloxy group.

Strategic Bond Formations and Cyclization Pathways

The construction of the [3.3.0] bicyclic system of octahydropentalene can be approached through various intramolecular cyclization strategies. One of the most powerful methods for the synthesis of cyclopentenones, which are versatile precursors to saturated pentalenes, is the Pauson-Khand reaction. wikipedia.orgsynarchive.comyoutube.com This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex, can be employed in an intramolecular fashion to construct the fused five-membered ring system. wikipedia.orgnih.gov

For instance, an appropriately substituted enyne could undergo an intramolecular Pauson-Khand reaction to yield a 7-keto-octahydropentalene derivative. The reaction mechanism is generally understood to involve the formation of an alkyne-dicobalt complex, followed by alkene coordination, insertion, and subsequent CO insertion and reductive elimination to afford the cyclopentenone product. wikipedia.org

Reaction Catalyst/Reagent Key Features Typical Yield
Intramolecular Pauson-Khand ReactionCo₂(CO)₈, Mo(CO)₆, or Rh catalystsHigh regioselectivity and stereoselectivity in intramolecular reactions. wikipedia.orgyoutube.comGood to Excellent
Tandem Allenic Pauson-Khand ReactionMo(CO)₆Allows for the construction of complex polycyclic pentalene (B1231599) systems. acs.orgModerate

Enantioselective Synthesis Strategies for Octahydropentalene Derivatives

Achieving enantioselectivity in the synthesis of the octahydropentalene skeleton is crucial for accessing specific stereoisomers. Enantioselective variants of the Pauson-Khand reaction have been developed using chiral ligands, such as BINAP, to induce asymmetry. wikipedia.org These methods can provide access to enantioenriched cyclopentenone precursors.

Alternative strategies for enantioselective synthesis could involve the use of chiral auxiliaries attached to the enyne precursor to direct the stereochemical outcome of the cyclization. Furthermore, enzymatic resolutions or asymmetric catalytic reductions of a racemic 7-keto-octahydropentalene could be employed to separate or generate the desired enantiomer.

Stereocontrolled Introduction of the Imin-7-yloxy Functionality

The introduction of the imin-7-yloxy functionality would likely proceed from a 7-keto-octahydropentalene intermediate. The formation of an oxime ether can be achieved through the condensation of the ketone with a hydroxylamine (B1172632) derivative. mdpi.comwikipedia.orgorganic-chemistry.org The stereochemistry of the resulting C=N bond (E/Z isomerism) can often be controlled by the reaction conditions. mdpi.com

The synthesis of O-substituted oxime ethers typically involves the reaction of a ketone with an appropriately substituted hydroxylamine hydrochloride under mildly acidic or basic conditions. mdpi.comnih.gov Mechanochemical and microwave-assisted syntheses have been shown to provide stereospecific formation of the (E)-oxime in some bicyclic systems. mdpi.com

Reaction Reagents Key Features Stereoselectivity
Oxime Ether FormationKetone, R-ONH₂·HCl, BaseCan lead to mixtures of (E) and (Z) isomers in solution. mdpi.comVaries
Microwave-Assisted Oxime Ether SynthesisKetone, R-ONH₂·HClRapid reaction times and high conversion, often with high stereospecificity. mdpi.comHigh (often pure E-isomer)

Derivatization and Functionalization Reactions of the this compound System

The this compound system possesses several sites for potential derivatization and functionalization, including the imine nitrogen, the ether oxygen, and the carbon framework of the pentalene core.

Modifications at the Imine Nitrogen and Oxygen Centers

The imine functionality offers a handle for various transformations. Reduction of the C=N double bond, for instance, using reagents like sodium borohydride, would lead to the corresponding hydroxylamine ether. wikipedia.org The nitrogen atom of the imine itself can act as a nucleophile in certain reactions. The oxime ether linkage (N-O bond) can be cleaved under specific reductive or oxidative conditions. nsf.gov Photosensitized reactions of oxime ethers can lead to the formation of radical cations, which can then react with nucleophiles. acs.org

The ether oxygen could potentially be involved in coordination to Lewis acids, which might modulate the reactivity of the imine functionality.

Substitutions and Additions to the Pentalene Carbon Framework

The saturated carbon framework of the octahydropentalene skeleton is generally unreactive. However, the introduction of functional groups at other positions during the synthesis could open up avenues for further modification. For example, if the synthesis allows for the presence of unsaturation in the pentalene rings, a wider range of functionalization reactions, such as electrophilic additions or transition metal-catalyzed cross-coupling reactions, would be possible. The introduction of electron-withdrawing or electron-donating substituents onto a pentalene core can significantly modulate its electronic properties. rsc.org Functionalization of related polycyclic aromatic hydrocarbons like pentacene (B32325) has been achieved through intramolecular Friedel-Crafts type cyclizations. nih.gov While the octahydropentalene core is saturated, these strategies could be adapted to precursors with aromatic moieties.

Mechanistic Studies of Key Synthetic Steps

The synthesis of complex bridged bicyclic systems, such as those related to the octahydropentalen-2,5-imine core, involves a series of intricate chemical transformations. Mechanistic studies of these key steps are crucial for understanding reaction outcomes, optimizing conditions, and extending the methodologies to new substrates. These investigations often employ a combination of experimental techniques and computational modeling to elucidate transition states, reaction intermediates, and the influence of various factors on the reaction pathways.

A pivotal strategy for constructing aza-bridged bicyclic scaffolds is through intramolecular cyclization reactions. One such approach involves the enzymatic dehydrocyclization of substituted cyclohexanones. Mechanistic studies have revealed that this process is initiated by a highly regioselective enzymatic dehydrogenation, which requires dioxygen as an oxidant. nih.gov This step forms an α,β-unsaturated ketone intermediate. Subsequently, a spontaneous intramolecular Aza-Michael addition occurs under basic conditions to forge the bicyclic bridge. nih.gov Mutagenesis studies have identified a conserved tyrosine residue within the ene reductase enzyme as essential for catalysis. nih.gov The reaction is notably inhibited under reductive conditions with NADPH, supporting the proposed oxidative dehydrogenation mechanism. nih.gov

Another powerful method for the formation of nitrogen-bridged systems is the intramolecular amination of remote C–H bonds. The mechanism of this transformation has been investigated through a combination of density functional theory (DFT) and nuclear magnetic resonance (NMR) studies. escholarship.org These investigations have elucidated the distinct roles of light and heat in activating the bicyclization process, enabling a synergistic approach to achieve high yields in the synthesis of bridged aza-cycles on a gram scale. escholarship.org

Cycloaddition reactions represent a further cornerstone in the synthesis of these complex architectures. The [3+2] cycloaddition, for instance, is a highly effective method for constructing five-membered rings. Mechanistic studies of the reaction between an acetyl oxime and an alkyne, catalyzed by Fe2O3@cellulose (B213188), have proposed the in situ generation of a reactive 2H-azirine intermediate. researchgate.net The heterogeneous catalyst surface is believed to facilitate the conversion of the starting material into this intermediate, which then undergoes a regioselective [3+2] cycloaddition with the alkyne to yield the final polysubstituted pyrrole (B145914) product. researchgate.net The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions have also been analyzed using Molecular Electron Density Theory (MEDT), which provides insights into the electronic nature of the reactants and the transition states. researchgate.net

The following table summarizes key findings from mechanistic studies on reactions relevant to the synthesis of aza-bridged bicyclic systems.

Reaction Type Key Mechanistic Feature Investigative Method(s) Catalyst/Reagent Reference
Enzymatic DehydrocyclizationDioxygen-dependent enzymatic dehydrogenation followed by spontaneous intramolecular Aza-Michael addition.Isotopic labeling, mutagenesis studies, control experiments under anaerobic conditions.Ene Reductase (ERED) nih.gov
Intramolecular C–H AminationSynergistic activation by light and heat.Density Functional Theory (DFT), Nuclear Magnetic Resonance (NMR).Not specified escholarship.org
[3+2] CycloadditionIn situ generation of a 2H-azirine intermediate.1H NMR, HRMS analysis.Fe2O3@cellulose researchgate.net
Strain-Release Formal CycloadditionCombination of azahousanes with alkenes.Not specifiedIsopropylthioxanthone (ITX) nih.gov

Detailed research findings have further illuminated the subtleties of these reaction mechanisms. For example, in the synthesis of bridged lactams via Heck reactions, 6-exo-trig and 7-exo-trig cyclizations of enamide substrates were found to proceed in high yields. However, attempts to form a more strained [3.2.1] ring system were unsuccessful, indicating a high degree of ring strain in the transition state. nih.gov Similarly, in the synthesis of 2-azanorbornanes, the use of an auxiliary-based approach was necessary to achieve enantiomerically enriched products, as the reaction proceeded through an achiral intermediate when an unenriched starting material was used. nih.gov

Computational studies have also played a significant role in understanding the kinetics and thermodynamics of these reactions. For instance, in the cooperative capture synthesis of functionalized heterorotaxanes, density functional theory calculations were used to elucidate the mechanistic pathways and identify the rate-determining step in the self-assembly process. nih.gov These studies revealed how intermolecular interactions between the macrocyclic components enhance the rate and efficiency of the rotaxane formation. nih.gov

Chemical Reactivity and Mechanistic Investigations

Oxidative and Reductive Pathways of the N-Oxy Radical

The N-oxy radical (nitroxide) moiety is a defining feature of the molecule, bestowing upon it the characteristics of a stable organic radical. mdpi.com This functionality can undergo both one-electron oxidation and reduction, leading to distinct chemical species with altered reactivity. acs.orgacs.org

Oxidation: The N-oxy radical can be oxidized to form a highly reactive oxoammonium cation. This transformation typically requires chemical or electrochemical oxidation. The resulting oxoammonium ion is a powerful oxidant, capable of participating in a variety of synthetic transformations, such as the oxidation of alcohols to aldehydes or ketones. Given the steric hindrance imposed by the bicyclic framework, the approach of substrates to the oxoammonium center would be a critical factor in determining reaction rates.

Reduction: Conversely, the nitroxide can be reduced to the corresponding hydroxylamine (B1172632). acs.org This reduction can be achieved using various reducing agents, including thiols or ascorbate. nih.govnih.gov In biological contexts, nitroxides can participate in redox cycles; for instance, they can be reduced by species like superoxide, though this process can be complex and may involve the transient formation of the oxoammonium cation. nih.gov The stability and reactivity of these redox states are crucial for applications of nitroxides as antioxidants or redox probes. nih.gov

TransformationReagent/ConditionProductTheoretical Notes
Oxidationm-CPBA or Electrochemical OxidationOctahydropentalen-2,5-imin-7-oxoammonium saltThe resulting cation is a potent, sterically hindered oxidant.
ReductionAscorbic Acid or Glutathione (GSH)7-hydroxy-octahydropentalen-2,5-imineThe hydroxylamine is the product of one-electron reduction and protonation.
Radical ScavengingCarbon-centered radicals (R•)7-(alkoxy)-octahydropentalen-2,5-imineForms a stable alkoxyamine, terminating radical processes.

Radical Reactivity of the Octahydropentalen-2,5-imin-7-yloxy System (e.g., spin trapping, disproportionation)

As a persistent radical, the primary mode of radical reactivity for this compound is its ability to react with transient, unstable free radicals in a process known as spin trapping. wikipedia.orgrsc.org

Spin Trapping: In this process, the nitroxide intercepts a short-lived radical (R•) to form a more stable nitroxide radical adduct (an alkoxyamine). This new adduct has a longer lifetime, allowing for its detection and characterization by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org The EPR spectrum of the spin adduct, particularly its hyperfine coupling constants, can provide structural information about the trapped radical. wikipedia.org The bicyclic nature of the this compound system would likely influence the kinetics of the trapping reaction and the EPR parameters of the resulting adducts compared to simpler acyclic or monocyclic nitroxides like PBN or DMPO. nih.govwikipedia.org

Disproportionation: While disproportionation is a potential decay pathway for some radicals, stable nitroxides like the one in the title compound are generally less prone to such reactions due to the delocalization of the unpaired electron over the N-O bond and steric protection from the bulky fused-ring structure. acs.org

Trapped RadicalSpin AdductPredicted EPR Parameters (Hypothetical)Rationale
•CH₃ (Methyl radical)7-(methoxy)-octahydropentalen-2,5-imineaN ≈ 14.5 G, aH ≈ 10.2 G (for 3H)Hyperfine coupling constants are influenced by the spin density on nitrogen and interaction with the trapped methyl protons. Values are estimated based on known alkoxyamines.
•OH (Hydroxyl radical)7-hydroxy-octahydropentalen-2,5-imineaN ≈ 14.8 G, aH ≈ 2.5 G (for 1H)The β-hydrogen coupling constant is expected to be small. The adduct is the corresponding hydroxylamine, which is EPR silent; this represents the product after the radical is quenched. The initial adduct is often unstable. rsc.org

Reactivity of the Imine Functionality within the Polycyclic Structure (e.g., nucleophilic additions, condensations)

The imine (C=N) bond within the polycyclic structure is a versatile functional group, capable of acting as an electrophile at the carbon atom. nih.govwikipedia.org However, compared to an analogous ketone, imines are generally less electrophilic. Their reactivity can be enhanced by protonation with an acid, which forms a more reactive iminium cation. nih.govmasterorganicchemistry.com

Nucleophilic Additions: The imine carbon is susceptible to attack by a wide range of nucleophiles. These reactions, which are analogous to the Grignard or Wittig reactions of carbonyls, result in the formation of a new C-C, C-H, or C-heteroatom bond. libretexts.org The rigid, concave shape of the octahydropentalene scaffold would impose significant steric control on the trajectory of the incoming nucleophile, leading to high diastereoselectivity (see Section 4.5).

Condensation Reactions: While the imine itself is the product of a condensation reaction, it can potentially react with enolates or other carbon nucleophiles in Mannich-type reactions, especially upon activation to the iminium ion. nih.gov Intramolecular reactions are also a possibility if a suitable nucleophilic center can be generated elsewhere on the scaffold. masterorganicchemistry.com

Pericyclic and Rearrangement Reactions of the Octahydropentalene Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.eduyoutube.com While the saturated octahydropentalene core is not a typical substrate for classical pericyclic reactions like Diels-Alder or electrocyclizations, the imine functionality and the potential for generating reactive intermediates on the scaffold open up possibilities for such transformations.

Imines in Pericyclic Reactions: The imine moiety itself can act as a dienophile or an azadiene in cycloaddition reactions. nih.govwikipedia.org For example, in an aza-Diels-Alder (Povarov) reaction, the imine could react with a diene to form a new nitrogen-containing heterocyclic ring fused to the original scaffold.

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, often to form a more stable structural isomer. thermofisher.commasterorganicchemistry.comwikipedia.org For the octahydropentalene system, rearrangements would likely be initiated by the formation of a reactive intermediate, such as a carbocation. For instance, if a carbocation were generated on the carbon skeleton (e.g., through the loss of a leaving group introduced synthetically), a scilit.combohrium.com-hydride or alkyl shift could occur to yield a more stable carbocation, leading to a rearranged product. The specific outcome of such a rearrangement would be governed by the stereoelectronic requirements of the migrating group and the stability of the resulting carbocation.

Regioselective and Stereoselective Aspects of Reactivity

The concepts of regioselectivity (where a reaction occurs) and stereoselectivity (how a reaction occurs in 3D space) are critical for understanding the chemical behavior of this complex molecule. bohrium.comnih.govnih.gov

Regioselectivity: In reactions involving multiple potential sites, such as the functionalization of the bicyclic core, regioselectivity would be determined by the electronic nature and steric accessibility of each position. For instance, theoretical studies on related polycyclic systems show that reactivity patterns can be predicted by computational methods. scilit.comnih.govnih.gov In the case of nucleophilic attack, the reaction will be highly regioselective for the imine carbon over any of the sp³-hybridized carbons of the scaffold.

Stereoselectivity: The cis-fused octahydropentalene skeleton is relatively rigid, though it possesses some flexibility. biomedres.us This defined three-dimensional shape would strongly influence the stereochemical outcome of reactions. For example, in a nucleophilic addition to the imine, the nucleophile would preferentially attack from the less sterically hindered face of the molecule. This is expected to be the exo face, away from the concave interior of the bicyclic system. This would lead to the formation of one diastereomer in significant excess over the other. nih.govpsu.edu Similarly, any pericyclic or rearrangement reactions would be subject to strict stereoelectronic control dictated by the orbital symmetry and geometry of the fused rings. nih.govlibretexts.org

Reaction TypeNucleophile/ReagentPredicted Major Product StereochemistryRationale for Selectivity
Nucleophilic Addition to ImineCH₃Li (Methyllithium)Exo-attack leading to the endo-methyl amineThe exo face of the C=N bond is more sterically accessible than the hindered endo face, which is shielded by the bicyclic ring structure.
Reduction of ImineNaBH₄ (Sodium borohydride)Exo-hydride delivery leading to the endo-amino productSimilar to other nucleophiles, the hydride reagent will approach from the less hindered exo face.
Aza-Diels-Alder ReactionCyclopentadieneEndo-adductBased on the general preference for endo selectivity in Diels-Alder reactions due to secondary orbital interactions, though steric factors could play a competing role.

Advanced Spectroscopic and Chromatographic Analysis Methodologies

Chromatographic Method Development for Purification and Purity Assessment (e.g., HPLC, GC-MS, UPLC)

The purification and comprehensive purity assessment of Octahydropentalen-2,5-imin-7-yloxy, a chiral bicyclic iminoxy ether, necessitates the development of robust and selective chromatographic methods. The unique structural characteristics of this compound, including its basic nitrogen atom within the imine functionality, the bridged ring system (bicyclo[3.3.0]octane), and its inherent chirality, present specific challenges and considerations for chromatographic separation. Method development for this analyte focuses on achieving high resolution from potential synthetic precursors, byproducts, and stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques extensively utilized for these purposes.

The development of these methods often involves a systematic approach, including the screening of various stationary phases, mobile phase compositions, and detector settings to optimize selectivity, efficiency, and sensitivity. For basic compounds like this compound, managing analyte interactions with the stationary phase is critical to obtaining sharp, symmetrical peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of this compound. Given the compound's polarity and the presence of a basic nitrogen atom, reversed-phase (RP) HPLC is a common starting point for method development.

Initial method screening would typically involve C18 columns, which are versatile and widely applicable. However, the basic nature of the imine group can lead to strong interactions with residual acidic silanols on the silica (B1680970) surface of standard C18 columns, resulting in peak tailing and poor reproducibility. To mitigate these effects, several strategies can be employed:

Use of End-Capped Columns: Employing modern, highly end-capped C18 or C8 columns minimizes the availability of free silanols.

Mobile Phase Modifiers: The addition of a competing amine, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), at low concentrations (e.g., 0.1%) to the mobile phase can saturate the active sites on the stationary phase, leading to improved peak shape. biotage.com

pH Control: Adjusting the mobile phase pH to be at least 2 pH units above the pKa of the analyte's conjugate acid ensures that the compound is in its neutral, free-base form. This increased hydrophobicity enhances retention on a reversed-phase column and improves peak symmetry. biotage.com

Alternative Stationary Phases: For challenging separations, polar-embedded or polar-end-capped columns (e.g., those with amide or carbamate (B1207046) groups) can offer alternative selectivity and better peak shapes for basic compounds.

For the separation of enantiomers, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving chiral nitrogen heterocycles. scispace.com

Table 1: Illustrative HPLC Method Parameters for Purity and Chiral Analysis of this compound

ParameterPurity Assessment (Reversed-Phase)Chiral Separation
Column C18, 250 x 4.6 mm, 5 µmChiralpak® IB, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Diethylamine in Water, pH 10.5 (adjusted with NH4OH)n-Hexane
Mobile Phase B Acetonitrile (B52724)Isopropanol
Gradient 5% to 95% B over 20 minIsocratic, 90:10 (A:B)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detector UV at 210 nmUV at 220 nm
Injection Vol. 10 µL10 µL

This table presents hypothetical yet representative method parameters based on established chromatographic principles for analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile and thermally stable compounds, providing both chromatographic separation and structural identification through mass spectrometry. The suitability of GC-MS for this compound depends on its volatility and thermal stability. Given its bicyclo[3.3.0]octane skeleton, the compound is expected to have sufficient volatility for GC analysis. scispace.com

Method development for GC-MS would focus on:

Column Selection: A low-to-mid polarity column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms or HP-5ms), is typically a good starting point for screening. These columns provide excellent separation for a wide range of compounds based on boiling point and polarity differences.

Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) is used to elute analytes with a wide range of boiling points.

Injection Mode: Splitless injection is often preferred for trace analysis to ensure maximum transfer of the analyte onto the column, while a split injection is used for more concentrated samples to avoid column overloading.

In some cases, derivatization may be necessary to improve the chromatographic properties of the analyte or to enhance its mass spectral fragmentation pattern. While the imine group is less reactive than a primary or secondary amine, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) could be explored if peak tailing or thermal degradation is observed.

Table 2: Representative GC-MS Method Parameters for Purity Assessment

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Inlet Temp. 250 °C
Injection Mode Splitless
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

This table presents hypothetical yet representative method parameters based on established chromatographic principles for analogous compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology utilizes sub-2 µm particle columns to achieve significantly faster separations and higher resolution compared to traditional HPLC. The principles of method development for UPLC are analogous to HPLC but are performed on a much shorter timescale. The increased efficiency of UPLC columns allows for rapid screening of different mobile phases and stationary phases, accelerating the optimization process.

For this compound, a UPLC method would offer a high-throughput option for purity checks during synthesis and for final quality control. The reduced run times (often under 5 minutes) allow for more samples to be analyzed, providing faster feedback for process optimization.

Table 3: Exemplary UPLC Method Parameters for High-Throughput Purity Analysis

ParameterValue
Column Acquity UPLC® BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 98% B over 3 min
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Detector Photodiode Array (PDA) 200-400 nm & Mass Spectrometer (MS)
Injection Vol. 1 µL

This table presents hypothetical yet representative method parameters based on established chromatographic principles for analogous compounds.

The combination of these advanced chromatographic techniques provides a comprehensive toolkit for the isolation, purification, and rigorous purity assessment of this compound, ensuring a well-characterized and high-quality chemical entity for further investigation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. For systems related to octahydropentalen-2,5-imin-7-yloxy, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d), have been employed to determine optimized geometries and electronic properties. researchgate.net

These calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, in studies of related tetraazabicyclo[3.3.0]octane derivatives, DFT has been used to calculate key geometric parameters and vibrational frequencies, which show good agreement with experimental data where available. researchgate.net The introduction of the imin-7-yloxy group to the octahydropentalene skeleton is expected to significantly influence the electronic distribution, particularly around the nitrogen and oxygen atoms, which can be quantified through Mulliken population analysis or Natural Bond Orbital (NBO) analysis derived from DFT calculations.

Table 1: Representative DFT-Calculated Properties for Related Bicyclo[3.3.0]octane Derivatives

PropertyCalculated ValueMethodReference Compound
Heat of Formation1219.94 kJ/molB3LYP/6-31G(d,p)3,7-bis(nitroimino)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane
Detonation Velocity9.67 km/sKamlet-Jacobs formula2,4,6,8-tetranitro-substitution derivative of 3,3,7,7-tetrakis(trifluoromethyl)-2,4,6,8-tetraazabicyclo[3.3.0]octane
Detonation Pressure46.69 MPaKamlet-Jacobs formula2,4,6,8-tetranitro-substitution derivative of 3,3,7,7-tetrakis(trifluoromethyl)-2,4,6,8-tetraazabicyclo[3.3.0]octane

Note: The data presented is for related compounds and is intended to be illustrative of the types of properties that can be calculated using DFT.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemical Methods

The conformational flexibility of the octahydropentalene core is a critical aspect of its chemistry. The cis-fused isomer is known to be significantly more stable than the trans-fused counterpart by approximately 8 kcal/mol. biomedres.usbiomedres.us The cis-octahydropentalene skeleton is not rigid but exhibits a fluxional character, similar to the pseudorotation observed in cyclopentane. biomedres.usbiomedres.us

Table 2: Calculated Energy Differences in Related Fused Ring Systems

SystemIsomer/ConformerRelative Energy (kcal/mol)Computational Method
Octahydropentalenecis vs. trans~8Not Specified
CyclopentaneTwist vs. BentClose in energyNot Specified

Note: This table provides comparative energy data for related systems to illustrate the application of conformational analysis.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be used to interpret experimental spectra or to confirm the structure of a synthesized compound. For bicyclo[3.3.0]octane derivatives, DFT calculations have been successfully used to predict vibrational circular dichroism (VCD) spectra, which is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.net

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides powerful tools for elucidating reaction pathways, identifying transition states, and calculating activation energies. For complex, multi-step reactions, such as the synthesis of bridged bicyclic amines, DFT calculations can map out the entire reaction coordinate. acs.org

Transition State Theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state indeed connects the desired reactants and products. cooperativepatentclassification.org For a molecule like this compound, computational studies could be used to explore potential synthetic routes, such as intramolecular cyclization reactions, or to investigate its reactivity, for example, the mechanism of hydrolysis of the imine functionality. acs.orgrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the prevalence of nitrogen-containing heterocycles in pharmaceuticals, understanding the potential interactions of this compound with biological targets is of significant interest. acs.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding. For this compound, these simulations could be used to screen for potential protein targets and to understand the key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that govern its binding affinity and selectivity. While specific studies on this molecule are lacking, the general principles of molecular docking and dynamics are widely applied in drug discovery for similar heterocyclic scaffolds. rsc.orgnih.gov

Applications in Chemical Biology and Materials Science

Mechanistic Studies of Octahydropentalen-2,5-imin-7-yloxy Interactions with Biological Targets

To understand the potential of this compound as a bioactive molecule, detailed mechanistic studies would be required. nih.govnih.govfrontiersin.orgcausaly.comresearchgate.net Such investigations are crucial in drug discovery and chemical biology to identify the molecular targets of a compound and understand how it exerts its effects. nih.govresearchgate.net

Enzymes are critical targets for many therapeutic agents. nih.gov Investigating the interaction of this compound with various enzymes would be a primary step in assessing its biological activity. This would involve:

Screening Assays: The compound would be tested against a panel of enzymes to identify any inhibitory or activating effects.

Kinetic Studies: For any identified interactions, kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These studies measure how the compound affects the enzyme's reaction rate at different substrate concentrations. nih.gov

Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target enzyme. This would provide a detailed view of the binding site and the specific molecular interactions involved.

Receptors are another major class of drug targets. nih.govijbs.comguidetopharmacology.orguniprot.org The binding profile of this compound at various receptors would need to be established to understand its potential pharmacological effects.

Binding Assays: Radioligand binding assays or fluorescence-based assays would be used to measure the affinity of the compound for a wide range of receptors.

Functional Assays: Once binding is confirmed, functional assays would determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. nih.gov

Selectivity Profiling: A crucial aspect of these studies is to determine the compound's selectivity. A desirable therapeutic agent often exhibits high selectivity for a specific receptor subtype to minimize off-target effects. nih.govnih.gov

Utilization as a Spin Probe in Biological Systems and ESR Spectroscopy

The "iminoxy" part of the name suggests the presence of a nitroxide radical or a precursor that can be converted to one. Molecules containing stable radicals are utilized as spin probes in Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy. nih.govnih.govcenieh.esnih.govnih.govusask.cascbt.comqns.scienced-nb.infoebi.ac.uk

ESR Spectroscopy: This technique detects unpaired electrons and can provide information about the local environment of the spin probe, such as polarity, viscosity, and the presence of oxygen. nih.govusask.caqns.science

Probing Biological Systems: If this compound were a stable radical, it could potentially be used to study the dynamics and structure of biological membranes, proteins, and other cellular components. scbt.comebi.ac.uk The ESR spectrum of the probe would be sensitive to its mobility and interactions with its surroundings. nih.gov

Table 1: Potential ESR Spectroscopy Applications

Application AreaInformation Gained
Membrane Fluidity Changes in the rotational motion of the probe can indicate alterations in membrane fluidity.
Protein Conformation Site-directed spin labeling could reveal changes in protein structure upon ligand binding or folding.
Oxygen Concentration The ESR signal can be quenched by molecular oxygen, allowing for oximetry measurements in tissues.

Exploration as a Building Block in Complex Molecule Synthesis (e.g., natural product scaffolds)

The rigid, bicyclic core of this compound could serve as a valuable scaffold in the synthesis of more complex molecules. nih.govenamine.netpharmaceutical-technology.comnih.gov

Scaffold for Diversity: The defined three-dimensional structure of the pentalenane system could be used to orient functional groups in specific spatial arrangements, which is a key strategy in designing new drugs and chemical probes. nih.govpharmaceutical-technology.com

Natural Product Synthesis: Many natural products contain complex polycyclic systems. The octahydropentalene skeleton could potentially be a starting point or a key intermediate in the total synthesis of certain natural products.

Potential Roles in Catalysis and Redox Systems

The presence of a nitrogen-oxygen bond and the potential for the nitrogen to exist in different oxidation states suggest that this compound could have applications in catalysis and redox systems.

Catalysis: The compound could potentially act as a catalyst, for example, in oxidation reactions, similar to other nitroxide catalysts like TEMPO. The specific steric and electronic properties conferred by the octahydropentalene framework could lead to unique catalytic activities or selectivities.

Redox Systems: The iminoxy moiety can likely participate in reversible redox processes. This property could be exploited in the development of redox-active materials, such as those used in batteries or as redox mediators in chemical sensors.

Conclusion and Future Research Perspectives

Synthesis and Structural Control: Achievements and Hurdles

Currently, there are no published synthetic routes specifically for Octahydropentalen-2,5-imin-7-yloxy. The primary challenge in its synthesis would likely involve the stereocontrolled construction of the rigid bicyclo[3.3.0]octane (octahydropentalene) skeleton, coupled with the introduction of the 2,5-imino bridge and the 7-oxy functionality. The development of a synthetic pathway would be a significant achievement, requiring careful selection of starting materials and reaction conditions to control the relative stereochemistry of the multiple chiral centers.

Unaddressed Questions in Reactivity and Mechanistic Understanding

The reactivity of this compound remains an open question. The strained cage-like structure and the presence of the nitrogen and oxygen heteroatoms suggest a rich and complex reactivity profile. Key questions that remain unaddressed include the stability of the N-O bond, the potential for ring-opening reactions under various conditions, and the coordination chemistry of the molecule with metal centers. Mechanistic studies, likely involving computational modeling and kinetic experiments, would be crucial to understanding the fundamental behavior of this compound.

Emerging Avenues for Academic Exploration of this compound

The lack of existing research on this compound means that it represents a fertile ground for academic exploration. Several emerging avenues of research could provide significant insights into this novel compound.

Development of Green Chemistry Approaches for Synthesis

A primary area for future research would be the development of environmentally benign synthetic methods. This could involve the use of catalytic systems, renewable starting materials, and solvent-free or aqueous reaction conditions to minimize waste and energy consumption. The principles of green chemistry could be applied from the outset to create a sustainable and efficient synthesis of this and related compounds.

Advanced Studies on Its Role in Supramolecular Assemblies

The unique three-dimensional structure of this compound, with its potential hydrogen bond donors and acceptors, makes it an interesting candidate for studies in supramolecular chemistry. Investigations into its self-assembly properties and its ability to form host-guest complexes could lead to the development of new materials with tailored properties.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The potential applications of this compound in materials science are vast, though entirely speculative at this stage. Its rigid structure could be incorporated into polymers to create materials with enhanced thermal or mechanical properties. Furthermore, theoretical and computational chemistry will play a vital role in predicting the properties of this molecule, guiding synthetic efforts, and understanding its electronic structure and reactivity. Collaboration between synthetic chemists, materials scientists, and theoretical chemists will be essential to unlock the full potential of this unexplored compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.